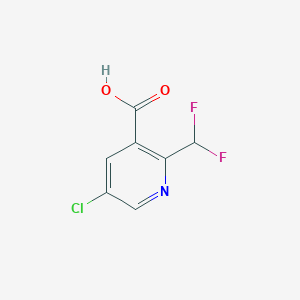

Ácido 5-cloro-2-(difluorometil)piridina-3-carboxílico

Descripción general

Descripción

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClF2NO2 and its molecular weight is 207.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Química

“Ácido 5-cloro-2-(difluorometil)piridina-3-carboxílico” es un compuesto químico que puede utilizarse en varios procesos de síntesis química . Su estructura única le permite participar en una variedad de reacciones, contribuyendo a la síntesis de moléculas complejas.

Investigación Farmacéutica

Los compuestos con un grupo -CF3, como “this compound”, han demostrado mejorar la potencia de los fármacos hacia la inhibición de la enzima transcriptasa inversa al disminuir el pKa del carbamato cíclico mediante una interacción clave de enlace de hidrógeno con la proteína . Esto sugiere posibles aplicaciones en el desarrollo de nuevos fármacos.

Estudios de Destino Ambiental

Este compuesto también se puede utilizar en estudios de destino ambiental. Se ha identificado como un posible metabolito en ciertas formulaciones . Comprender su comportamiento y degradación en el medio ambiente puede proporcionar información valiosa sobre el impacto ambiental de ciertos procesos químicos.

Mecanismo De Acción

Target of Action

Similar compounds like 2-chloro-5-(trifluoromethyl)pyridine have been employed as model substrates to investigate regioexhaustive functionalization .

Mode of Action

It’s worth noting that the trifluoromethyl group in the pyridine ring could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The presence of the trifluoromethyl group could potentially influence the compound’s biological activity .

Actividad Biológica

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid has the molecular formula . It features a pyridine ring substituted with a chloro group and a difluoromethyl group, which are crucial for its biological activity. The presence of these halogen substituents often enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

The biological activity of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group can modulate the electronic properties of the molecule, influencing its binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting signaling pathways critical for cell growth and survival.

Biological Activities

Research has demonstrated several biological activities associated with 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating infections.

- Anticancer Potential : Some studies have explored the compound's cytotoxic effects on cancer cell lines. It appears to induce apoptosis in specific tumor types, highlighting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

The results indicated that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In vitro studies were conducted on human breast cancer cell lines (MCF-7) to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating potential for further development as an anticancer agent.

Propiedades

IUPAC Name |

5-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-1-4(7(12)13)5(6(9)10)11-2-3/h1-2,6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGNXMZHTBLRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.